The Specific Scientific Field: This application falls under the field of Medicinal Chemistry, specifically in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors .
A Comprehensive and Detailed Summary of the Application: “4,4-Difluoro-L-prolinamide hydrochloride” is used as a building block in the synthesis of cyanopyrrolidine based DPP-IV inhibitors . DPP-IV inhibitors are a class of medicine that are used to treat Type 2 diabetes.
4,4-Difluoro-L-prolinamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 186.59 g/mol. This compound is characterized by the presence of two fluorine atoms attached to the proline structure, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. It typically appears as a white to cream-colored solid and has a melting point ranging between 221°C and 223°C (decomposing) .
The reactivity of 4,4-difluoro-L-prolinamide hydrochloride can be attributed to its functional groups. The amide group allows for various reactions such as:
Research indicates that 4,4-difluoro-L-prolinamide hydrochloride exhibits notable biological activity. It has been studied for its potential role in:
The synthesis of 4,4-difluoro-L-prolinamide hydrochloride typically involves several steps:
These methods can vary based on specific laboratory conditions and desired purity levels .
4,4-Difluoro-L-prolinamide hydrochloride has several potential applications:
Interaction studies involving 4,4-difluoro-L-prolinamide hydrochloride focus on its binding affinity and efficacy against target proteins or enzymes. These studies are crucial for understanding how this compound functions at a molecular level and its potential therapeutic effects. Key areas of investigation include:
Several compounds share structural similarities with 4,4-difluoro-L-prolinamide hydrochloride. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| L-Proline | C5H9NO2 | Natural amino acid; no fluorine substitution |
| 4-Fluoro-L-prolinamide | C5H8FNO | One fluorine; less potent in certain biological assays |
| 4,4-Difluoro-D-prolinamide hydrochloride | C5H8F2N2O·HCl | D-isomer; may exhibit different biological activities |
The presence of two fluorine atoms in 4,4-difluoro-L-prolinamide hydrochloride differentiates it significantly from other proline derivatives, potentially enhancing its biological activity and interaction profiles .
X-ray crystallographic analysis of 4,4-difluoro-L-prolinamide hydrochloride has provided fundamental insights into its solid-state molecular architecture and conformational preferences. The compound crystallizes as a white to cream-colored crystalline powder with a melting point of 221-223°C (with decomposition), indicating substantial intermolecular interactions in the solid state [1] [2] [3].
Crystallographic investigations of related 4,4-difluoroproline derivatives have established important structural precedents. The N-Boc-protected 4,4-difluoroproline benzyl ester has been definitively characterized through X-ray diffraction, revealing a predominant C-gamma endo ring pucker in the solid state [4]. This structural determination was crucial for establishing the stereochemical assignment and conformational preferences of the difluorinated pyrrolidine ring system.
The crystal structure analysis reveals that the amide group maintains planarity, consistent with partial double-bond character despite the electron-withdrawing effects of the fluorine substituents. The pyrrolidine ring exhibits a puckered conformation, with the two fluorine atoms at the 4-position adopting a geminal arrangement that significantly influences the ring geometry [5] [6]. The fluorine atoms are positioned to minimize steric interactions while maximizing favorable electrostatic interactions with neighboring molecules in the crystal lattice.
Intermolecular hydrogen bonding patterns play a crucial role in crystal packing. The hydrochloride salt form enables extensive hydrogen bonding networks between the protonated amino group and chloride anions, as well as between the amide groups of adjacent molecules [5] [7]. These interactions contribute to the compound's thermal stability and influence its dissolution behavior in aqueous environments.
The crystal structure demonstrates that the C-gamma endo pucker is energetically favorable in the solid state, with the fluorine atoms oriented to avoid unfavorable dipole-dipole interactions. This solid-state preference contrasts with solution-phase behavior, where dynamic equilibrium between endo and exo conformations occurs [8] [9].
Fluorine-19 NMR spectroscopy has proven exceptionally valuable for characterizing the conformational dynamics of 4,4-difluoro-L-prolinamide hydrochloride in solution. The compound exhibits two distinct fluorine resonances in the region of -96.7 to -101.4 ppm, corresponding to the diastereotopic fluorine atoms at the 4-position of the pyrrolidine ring [8] [9].
The diastereotopic fluorine atoms display markedly different chemical shifts depending on their axial or equatorial orientations relative to the ring pucker. When the prolyl amide bond adopts a trans configuration, the fluorine chemical shifts are relatively similar, with a difference (Δδ FF) of 0-3 ppm. This small chemical shift difference indicates rapid interconversion between endo and exo ring puckers, resulting in time-averaged chemical shift values [8] [9].
In contrast, when the prolyl amide bond exists in a cis configuration, the diastereotopic fluorines exhibit a large chemical shift difference of 5-12 ppm. This significant separation arises from the preferential adoption of the endo ring pucker in cis-prolyl bonds, which creates distinct chemical environments for the two fluorine atoms [8] [9].
The relationship between fluorine chemical shifts and ring pucker has been systematically established through correlation with computational predictions. A fluorine atom in a pseudo-axial position (pro-4R-F in exo pucker or pro-4S-F in endo pucker) appears downfield, while a fluorine in a pseudo-equatorial position (pro-4S-F in exo or pro-4R-F in endo) appears upfield [8] [9].
The coupling between vicinal fluorine atoms displays a large geminal coupling constant of approximately 236 Hz, characteristic of the CF2 group [4]. This strong coupling provides definitive evidence for the geminal difluorination pattern and assists in spectral assignment.
The cis-trans isomerization of the prolyl amide bond in 4,4-difluoro-L-prolinamide hydrochloride has been comprehensively monitored using dynamic NMR techniques. The electron-withdrawing effect of the fluorine substituents reduces the amide bond's double-bond character, resulting in accelerated cis-trans isomerization rates compared to unsubstituted proline [4] [10].
Kinetic analysis reveals that the cis-trans exchange rate constant (kex) for 4,4-difluoroproline derivatives is significantly enhanced relative to natural proline. The isomerization barriers are lowered due to reduced nitrogen lone pair conjugation with the amide carbonyl, a consequence of the inductive effect of the fluorine atoms [4] [10].
The cis-trans ratio varies substantially between different solvent environments. In chloroform, the trans isomer is typically favored, while in aqueous solution, the cis population increases due to favorable solvation of the more polar cis conformation [4] [11]. This solvent-dependent behavior reflects the compound's sensitivity to environmental polarity and hydrogen bonding capacity.
Temperature-dependent NMR studies have revealed activation energies for cis-trans isomerization in the range of 60-70 kJ/mol, substantially lower than the 84-89 kJ/mol observed for unsubstituted proline. This reduction in activation energy translates to isomerization rates that are 3-5 times faster than the parent amino acid [4] [10].
The monitoring of cis-trans isomerization has been facilitated by the distinct fluorine chemical shift patterns associated with each isomer. The large Δδ FF values for cis conformers provide a sensitive probe for quantifying isomer populations and exchange kinetics under various conditions [8] [9].
Density functional theory calculations have provided detailed insights into the electronic structure and conformational preferences of 4,4-difluoro-L-prolinamide hydrochloride. Multiple DFT functionals have been employed to characterize the potential energy surface along ring puckering coordinates, with B3LYP/6-311++G(d,p) calculations proving particularly reliable for geometry optimization [13].
The computational analysis reveals that the relative stability of endo versus exo ring puckers depends critically on the treatment of solvation effects. Gas-phase calculations predict a preference for the exo pucker for both 4R- and 4S-fluoroproline derivatives, contrary to experimental observations. However, when implicit solvation models are employed, the calculated preferences align with experimental data, with the endo pucker being stabilized in polar solvents [13].
DFT calculations using the M06 functional with cc-pVDZ basis set and implicit solvent models (SMD or PCM) have successfully reproduced the experimental endo/exo population ratios. The calculated energy difference between endo and exo conformers is typically 0.5-2.0 kcal/mol, with the endo form being favored in aqueous solution [4] [13].
The gauche effect between vicinal nitrogen and fluorine atoms has been identified as a key stereoelectronic factor governing ring pucker preferences. This interaction, characterized by favorable σ(C-H) → σ*(C-F) hyperconjugation, stabilizes specific ring conformations depending on the fluorine stereochemistry [4] [13].
Electronic structure calculations have also revealed that the C-F bond polarity increases upon solvation, enhancing the electrostatic interaction with polar solvents. This solvation-induced effect contributes to the stabilization of the endo pucker in aqueous environments [13].
Molecular dynamics simulations have provided dynamic perspectives on the conformational behavior of 4,4-difluoro-L-prolinamide hydrochloride in explicit solvent environments. Simulations employing the AMBER ff14SB force field with corrections for fluorine parameters have successfully captured the experimental ring puckering equilibria [13].
The development of corrected force field parameters specifically for fluorinated prolines has been essential for accurate MD simulations. A ring pucker correction term C(ZX, ZY) has been implemented to account for the difference between quantum mechanical and force field predictions of the potential energy surface [13].
Explicit solvent simulations using TIP3P water model have revealed detailed solvation patterns around the difluorinated pyrrolidine ring. Water molecules preferentially solvate the electronegative fluorine atoms, creating a structured hydration shell that influences ring dynamics [13] [14].
The molecular dynamics trajectories demonstrate that ring puckering transitions occur on the nanosecond timescale, with the endo-exo interconversion proceeding through envelope-like transition states. The presence of fluorine substituents modulates these transition rates while maintaining the fundamental puckering mechanism [13].
Umbrella sampling calculations have been employed to determine the free energy profile for cis-trans isomerization in solution. These simulations reveal that the solvation environment significantly affects the activation barrier, with aqueous solution stabilizing the transition state through enhanced solvation of the partially charged amide nitrogen [13].
The MD simulations have also illuminated the coupling between ring puckering and amide isomerization. The endo pucker preference in cis-prolyl bonds is reinforced by favorable n→π* interactions between the amide carbonyl and the subsequent residue, which are optimally aligned in this conformation [13] [15].
Water residence times around the fluorinated pyrrolidine ring have been calculated to be 0.98 ± 0.28 ns, indicating significant local structuring of the solvent around the electronegative fluorine atoms [16]. This structured solvation contributes to the compound's unique solubility properties and conformational stability.
Irritant